molecular formula C29H26O4 B037463 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene CAS No. 117344-32-8

9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene

Cat. No.: B037463
CAS No.: 117344-32-8
M. Wt: 438.5 g/mol
InChI Key: NQXNYVAALXGLQT-UHFFFAOYSA-N
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Description

9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene (BPEF, C₂₉H₂₆O₄) is a fluorene-derived compound featuring a rigid, planar fluorene core substituted with two phenylene rings bearing 2-hydroxyethoxy groups at the para positions . Its molecular architecture imparts high thermal stability, solubility in polar solvents, and reactivity at the hydroxyl and ethoxy sites, making it a versatile precursor for advanced materials. BPEF is commercially synthesized from 9,9-bis(4-hydroxyphenyl)fluorene via etherification with ethylene oxide or ethylene carbonate . Key applications include dental composites, epoxy resins, gas separation membranes, and optoelectronic films .

Biochemical Analysis

Biochemical Properties

It is known that the compound is insoluble in water

Cellular Effects

It is known that the compound is used in the synthesis of polymers , which suggests that it may have an impact on cellular processes related to polymer synthesis and degradation.

Molecular Mechanism

It is known that the compound is used in the synthesis of polymers , suggesting that it may interact with enzymes and other biomolecules involved in polymer synthesis and degradation.

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions .

Dosage Effects in Animal Models

It is known that the compound is used in the synthesis of polymers , suggesting that it may have an impact on biological processes related to polymer synthesis and degradation.

Metabolic Pathways

It is known that the compound is used in the synthesis of polymers , suggesting that it may interact with enzymes and other biomolecules involved in polymer synthesis and degradation.

Transport and Distribution

It is known that the compound is insoluble in water , suggesting that it may be transported and distributed within cells and tissues via non-aqueous mechanisms.

Subcellular Localization

It is known that the compound is used in the synthesis of polymers , suggesting that it may be localized to areas of the cell where polymer synthesis and degradation occur.

Biological Activity

9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene (BPEF) is a compound that has garnered attention for its diverse biological activities, particularly in relation to endocrine disruption and antiestrogenic properties. This article explores the biological mechanisms, effects, and potential applications of BPEF based on recent research findings.

Chemical Structure and Properties

BPEF belongs to the class of fluorene derivatives, characterized by its unique structure which includes two hydroxyethoxy groups attached to a biphenyl framework. This structure contributes to its physical properties, such as thermal stability and solubility, which are crucial for its biological activity.

Endocrine Disruption

BPEF has been identified as a potent endocrine disruptor. Research indicates that it exhibits strong antiestrogenic properties , similar to known antiestrogens like tamoxifen. In studies using yeast two-hybrid bioassays, BPEF demonstrated significant binding affinity to the estrogen receptor α, effectively inhibiting estrogen-mediated gene expression .

In adolescent CD-1 mice, exposure to BPEF resulted in:

  • Decreased uterine weight at low doses.
  • Marked endometrial atrophy , indicating potential reproductive health risks.
  • Suppression of estrogen-responsive gene expression as confirmed by immunohistochemical staining and transcriptome analyses .

Antioxidant and Anti-inflammatory Effects

BPEF has shown promising antioxidant and anti-inflammatory activities. It inhibits lipid peroxidation and reduces nitric oxide production in macrophage cells stimulated by lipopolysaccharides (LPS). These effects suggest its potential application in managing oxidative stress-related conditions .

Case Studies

  • Study on Anti-estrogenicity : A study published in 2022 highlighted that BPEF significantly disrupts female development in mice, leading to adverse reproductive outcomes. The study utilized various toxicological assessments to confirm these findings .
  • Antioxidant Activity : Comparative studies have demonstrated that BPEF's antioxidant capacity is comparable to established antioxidants like superoxide dismutase, making it a candidate for further investigation in oxidative stress research.

Data Tables

Biological Activity Effect Reference
Anti-estrogenicStrong binding to estrogen receptor α
Uterine Weight ReductionSignificant decrease in uterine weight
Endometrial AtrophyInduction of endometrial atrophy
Antioxidant ActivityInhibition of lipid peroxidation
Anti-inflammatorySuppression of nitric oxide production

Scientific Research Applications

Optical Applications

BHEF is primarily utilized in the production of high-luminance and refractive prism sheets. Its excellent optical clarity and high refractive index make it an ideal candidate for optical devices, enhancing light transmission and reducing glare.

Case Study:
A recent study demonstrated the synthesis of BHEF di(mercaptopropionate) for use in high-luminance prism sheets. The resulting materials exhibited superior optical properties compared to traditional materials, indicating the potential for BHEF in advanced optical applications .

Polymer Chemistry

BHEF serves as a valuable monomer in the synthesis of various polymeric materials, particularly epoxy resins, polyesters, and polycarbonates. Its incorporation into these polymers enhances their thermal resistance and mechanical properties.

Applications in Resin Formulations:

  • Epoxy Resins : BHEF is integrated into epoxy formulations to improve heat resistance and transparency, making it suitable for electronic encapsulation and coatings.
  • Polycarbonate Blends : When blended with polycarbonates, BHEF improves impact strength and thermal stability, which is critical for applications in automotive and aerospace industries.

Material Science

In material science, BHEF's properties are leveraged to develop advanced composites and coatings that require high durability and resistance to environmental factors.

Application AreaProperties EnhancedPotential Uses
Optical DevicesHigh refractive indexLenses, prisms
Polymer CompositesThermal resistance, clarityElectronics, automotive parts
CoatingsDurability, UV resistanceProtective coatings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene, and how can reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution. For example, 9,9-bis(4-hydroxyphenyl)fluorene reacts with propargyl bromide in acetone using potassium carbonate as a base, followed by catalytic reduction (e.g., Pd/C and hydrazine) . Yield optimization (e.g., 51.4% in a two-step process) depends on solvent choice, stoichiometry, and inert atmospheres (e.g., nitrogen) to prevent side reactions . Contradictions in yield may arise from variations in purification methods or catalyst activity.

Q. Which analytical techniques are critical for characterizing this compound, and how do they address structural ambiguity?

Key methods include:

  • FTIR and NMR : Confirm functional groups (e.g., hydroxyethoxy peaks in 1^1H-NMR at δ 3.6–4.2 ppm for –OCH2_2CH2_2OH) .
  • Elemental analysis : Verify purity (>98%) .
  • GC-MS : Detect trace impurities (LOQ: 0.01 mg/kg) . Discrepancies may arise in solubility tests due to crystallinity variations (e.g., prismatic crystals vs. amorphous forms) .

Q. How does the steric hindrance of the fluorene core affect its solubility in organic solvents?

The bulky fluorene backbone reduces solubility in non-polar solvents, but introduction of hydroxyethoxy groups enhances solubility in polar aprotic solvents (e.g., DMF, acetone) . Contradictory reports on solubility may stem from differences in substituent positions or crystallinity .

Advanced Research Questions

Q. What strategies improve the thermal stability of polyimides derived from this compound for high-performance membranes?

Incorporating this compound into poly(ether-benzoxazole)s via thermal rearrangement enhances thermal stability (>400°C) and gas permeability (e.g., CO2_2/CH4_4 selectivity). Key steps include optimizing imidization temperatures and using cardo moieties to balance rigidity and flexibility .

Q. How does structural modification of this compound impact its optical properties in acrylate-based polymers?

Substituting with acrylate groups (e.g., this compound diacrylate) increases refractive index (1.622) due to electron-rich aromatic systems. Methodological optimization involves controlling crosslinking density and avoiding oxygen inhibition during UV curing .

Q. What are the biological implications of its antiestrogenic activity, and how should in vivo studies be designed?

Studies in CD-1 mice show BPEF disrupts estrogen signaling, affecting ovarian development. Experimental design must include dose-response assays (e.g., 10–100 mg/kg), histological analysis of reproductive tissues, and controls for endocrine confounding factors . Contradictions in toxicity thresholds may arise from metabolic differences between models.

Q. Data Contradictions and Resolution

Q. Why do reported glass transition temperatures (TgT_gTg​) vary in polymers incorporating this monomer?

Variations in TgT_g (e.g., 180–220°C) stem from differences in polymer backbone rigidity and side-chain mobility. Standardizing synthesis protocols (e.g., curing time, initiator concentration) and using DSC with consistent heating rates (e.g., 10°C/min) can resolve discrepancies .

Q. How can conflicting data on biological toxicity be reconciled?

Disparate toxicity results (e.g., estrogenic vs. antiestrogenic effects) may reflect assay sensitivity (ELISA vs. transcriptional reporter assays) or metabolite profiling gaps. Combining in vitro receptor-binding assays with metabolomics is recommended .

Q. Methodological Tables

Synthesis Optimization Parameters
Parameter
-------------------
Reaction Time
Catalyst (Pd/C)
Solvent (DMF)
Thermal Properties in Polymers
Application
------------------
Optical coatings
Gas membranes

Comparison with Similar Compounds

Comparison with Structurally Similar Fluorene Derivatives

Structural Modifications and Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications
BPEF –OCH₂CH₂OH at para positions 438.5 High solubility in dichloromethane, Tg ≈ 120°C, reactive –OH groups Dental resins, LB films
9,9-Bis[4-(2-chloroethoxy)phenyl]fluorene –OCH₂CH₂Cl instead of –OCH₂CH₂OH 487.4 Gauche conformation (torsion angles: 61.6°–66.6°), crystalline structure Intermediate for crosslinking
9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene (A-BPEF) Acrylate-terminated ethoxy groups 634.6 High crosslinking density, low shrinkage (1.2–1.8%) UV-curable coatings
BPF (9,9-bis[4-(2-hydroxy-3-acryloyloxypropoxy)phenyl]fluorene) Acrylate-modified hydroxypropoxy chains 682.7 Initiator for ring-opening polymerization, Mn = 2,000–5,000 g/mol PLA composites
Diglycidyl-BPEF Epoxy groups 508.5 Epoxy value = 0.97 eq/100g, Tg = 180°C after curing High-performance adhesives

Key Observations :

  • Chloroethoxy Derivative : Replacing –OH with –Cl reduces polarity, enhancing crystallinity (RMSD = 0.035 Å for fluorene core) .
  • Acrylate Derivatives (A-BPEF, BPF) : Introduce photopolymerization capability, critical for dental composites (flexural strength: 120–150 MPa) .
  • Epoxy Derivatives : Exhibit superior thermal resistance (5% weight loss at 340°C) compared to BPEF (290°C) due to crosslinked networks .

Dental Composites

  • BPEF vs. Bis-GMA: BPEF-based dimethacrylate monomers (e.g., 9,9′-bis[4-(2-hydroxy-3′-methacryloyloxypropoxy)phenyl]fluorene) show lower viscosity (0.8 Pa·s vs. 2.5 Pa·s for Bis-GMA) and higher conversion rates (75% vs. 60%) .
  • Mechanical Properties: BPEF composites achieve flexural modulus of 4.5 GPa, outperforming bisphenol A-glycidyl methacrylate (Bis-GMA) (3.8 GPa) .

Gas Separation Membranes

  • BPEF-Diamine Copolymers : Thermal rearrangement (TR) membranes derived from BPEF diamines (e.g., BAHPF) exhibit CO₂ permeability of 450 Barrer and CO₂/N₂ selectivity of 28, but poor mechanical strength (tensile strength = 45 MPa) .
  • Comparison with BAHPPF-Based Membranes: BAHPPF (9,9-bis[4-(4-amino-2-hydroxyphenoxy)phenyl]fluorene) copolymers show lower permeability (CO₂ = 220 Barrer) but higher tensile strength (68 MPa) .

Optoelectronic Films

  • BPEF Langmuir-Blodgett (LB) Films: Form stable monolayers with surface pressure of 35 mN/m, while BBPEF (9,9-bis[3-phenyl-4-(β-hydroxyethoxy)phenyl]fluorene) films exhibit higher rigidity (collapse pressure = 50 mN/m) due to steric hindrance .

Properties

IUPAC Name

2-[4-[9-[4-(2-hydroxyethoxy)phenyl]fluoren-9-yl]phenoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26O4/c30-17-19-32-23-13-9-21(10-14-23)29(22-11-15-24(16-12-22)33-20-18-31)27-7-3-1-5-25(27)26-6-2-4-8-28(26)29/h1-16,30-31H,17-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXNYVAALXGLQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)OCCO)C5=CC=C(C=C5)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396099
Record name 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117344-32-8
Record name 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Further, the inventors of the present invention disclose, as a method using no sulfuric acid, a method of obtaining 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene by reacting fluorenone with phenoxyethanol in the presence of a heteropoly acid serving as a catalyst, which method includes (a) partitioning a target substance into an organic phase by adding an extract agent constituted by water and an organic solvent to a reaction liquid and (b) recovering the target substance (refer to Patent Literature 8). Further, the inventors of the present invention propose: a method for producing 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene from fluorenone and 2-phenoxyethanol in the presence of a heteropoly acid catalyst (Patent Literature 9); and a method for producing 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene whose melting point is 160° C. to 166° C. (Patent Literature 10). Moreover, there is disclosed a method of obtaining a fluorene derivative by reacting fluorenone with a phenol by using hydrochloric acid and a thiol serving as catalysts, which method includes partitioning a target substance into an organic phase by using an extract agent and recovering the target substance (refer to Patent Literature 11). However, according to these methods, a reaction liquid contains a large amount of unreacted phenol or phenoxyalcohol, which is highly soluble in water. This may cause a reduction in liquid separability, and thus cause a deterioration in hue or purity. Further, these methods place a large burden on the environment, because a large amount of organic compounds such as phenols or phenoxyalcohols are mixed in an aqueous phase, and/or it is necessary to use a large amount of organic solvent for liquid separation. Therefore, these methods are not industrially advantageous.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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